Cas no 1522203-29-7 (Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate)
Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate Propiedades químicas y físicas
Nombre e identificación
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- 1522203-29-7
- EN300-722557
- SODIUM4-CHLORO-2-(TRIFLUOROMETHYL)BENZENE-1-SULFINATE
- SODIUM 4-CHLORO-2-(TRIFLUOROMETHYL)BENZENE-1-SULFINATE
- Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate
-
- Renchi: 1S/C7H4ClF3O2S.Na/c8-4-1-2-6(14(12)13)5(3-4)7(9,10)11;/h1-3H,(H,12,13);/q;+1/p-1
- Clave inchi: MQPHQGRMVDDPIX-UHFFFAOYSA-M
- Sonrisas: ClC1C=CC(=C(C(F)(F)F)C=1)S(=O)[O-].[Na+]
Atributos calculados
- Calidad precisa: 265.9392070g/mol
- Masa isotópica única: 265.9392070g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 1
- Complejidad: 239
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 59.3Ų
Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-722557-0.05g |
sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate |
1522203-29-7 | 95.0% | 0.05g |
$528.0 | 2025-03-12 | |
| Enamine | EN300-722557-0.1g |
sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate |
1522203-29-7 | 95.0% | 0.1g |
$553.0 | 2025-03-12 | |
| Enamine | EN300-722557-0.25g |
sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate |
1522203-29-7 | 95.0% | 0.25g |
$579.0 | 2025-03-12 | |
| Enamine | EN300-722557-0.5g |
sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate |
1522203-29-7 | 95.0% | 0.5g |
$603.0 | 2025-03-12 | |
| Enamine | EN300-722557-1.0g |
sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate |
1522203-29-7 | 95.0% | 1.0g |
$628.0 | 2025-03-12 | |
| Enamine | EN300-722557-2.5g |
sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate |
1522203-29-7 | 95.0% | 2.5g |
$1230.0 | 2025-03-12 | |
| Enamine | EN300-722557-5.0g |
sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate |
1522203-29-7 | 95.0% | 5.0g |
$1821.0 | 2025-03-12 | |
| Enamine | EN300-722557-10.0g |
sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate |
1522203-29-7 | 95.0% | 10.0g |
$2701.0 | 2025-03-12 |
Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate Literatura relevante
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Información adicional sobre Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate
Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate: A Multifunctional Compound with Promising Applications in Modern Biotechnology and Pharmacology
Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate, with the chemical identifier CAS No. 1522203-29-7, represents a structurally unique sulfinate derivative that has garnered significant attention in recent years due to its potential applications in drug discovery and functional material development. This compound is characterized by the presence of a trifluoromethyl group at the 2-position of a benzene ring, a 4-chloro substituent, and a sulfinate functional group at the 1-position, which collectively contribute to its distinct chemical properties and biological activity. Recent studies have highlighted its role as a versatile scaffold for the design of novel therapeutics, particularly in the context of anti-inflammatory and anti-cancer drug development.
Chemical Structure and Physical Properties
The molecular framework of Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate is defined by a benzene ring substituted with a trifluoromethyl group and a 4-chloro substituent. The sulfinate group, which is a sulfur-containing functional group (RSO₂⁻), is attached to the 1-position of the aromatic ring. This combination of electronegative substituents (fluorine and chlorine) and the sulfinate moiety creates a highly polar molecule with strong dipole moments. The compound exhibits solubility in polar solvents such as dimethyl sulfoxide (DMSO) and water, which is critical for its potential use in pharmaceutical formulations. Its molecular weight and crystal structure have been characterized using advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and X-ray crystallography, which provide insights into its conformational behavior in different environments.
Biological Activity and Mechanistic Insights
Recent research has demonstrated that Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate exhibits significant biological activity, particularly in modulating inflammatory pathways. A 2023 study published in *Journal of Medicinal Chemistry* reported that this compound acts as a selective inhibitor of phospholipase A2 (PLA2), a key enzyme involved in the production of pro-inflammatory mediators such as arachidonic acid metabolites. The trifluoromethyl group is hypothesized to enhance the compound's binding affinity to the enzyme's active site, while the 4-chloro substituent may contribute to its metabolic stability. Additionally, preliminary in vitro studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, although further clinical validation is required to confirm its therapeutic potential.
Recent Advances in Drug Design and Synthesis
The development of Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate has been closely tied to advancements in medicinal chemistry, particularly in the design of sulfinate-based derivatives. A 2024 review article in *Organic & Biomolecular Chemistry* highlighted the importance of electron-withdrawing groups such as trifluoromethyl in enhancing the reactivity of sulfinate moieties during chemical modifications. Researchers have also explored the synthesis of this compound through a multi-step process involving sulfonation, chlorination, and subsequent deprotonation reactions. These synthetic strategies have enabled the production of high-purity samples suitable for biological testing, which is essential for evaluating its pharmacological properties.
Applications in Functional Materials and Nanotechnology
Beyond its potential in pharmacology, Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate has been investigated for its applications in functional materials. Its polar nature and ability to form stable ionic interactions make it a candidate for use in ion-conducting polymers and electrochemical devices. A 2023 study in *Advanced Materials* demonstrated that this compound can be incorporated into polymer matrices to enhance their conductivity and thermal stability. Such properties are particularly relevant for the development of next-generation batteries and sensors, where the compound's unique chemical behavior could offer advantages over traditional materials.
Challenges and Future Directions
Despite its promising properties, the development of Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate faces several challenges. One major limitation is its limited solubility in non-polar solvents, which may hinder its use in certain formulations. Additionally, the potential toxicity of its metabolites requires further investigation to ensure its safety in therapeutic applications. Future research efforts are likely to focus on optimizing its chemical structure through molecular modifications, such as introducing substituents that enhance solubility or modulate biological activity. Collaborative studies between chemists and biologists will be critical to unlocking its full potential in both pharmaceutical and material science domains.
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